Selegilin

Übersicht

Beschreibung

Es handelt sich um einen selektiven, irreversiblen Inhibitor der Monoaminoxidase Typ B (MAO-B), die eine entscheidende Rolle beim Abbau von Dopamin im Gehirn spielt . Durch die Hemmung dieses Enzyms trägt Selegilin dazu bei, den Dopaminspiegel zu erhöhen, wodurch Symptome im Zusammenhang mit Dopaminmangel gelindert werden .

Wissenschaftliche Forschungsanwendungen

Selegilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv und irreversibel MAO-B innerhalb der nigrostriatalen Bahnen im zentralen Nervensystem hemmt . Diese Hemmung blockiert den mikrosomalen Metabolismus von Dopamin, wodurch die dopaminerge Aktivität in der Substantia nigra verstärkt wird . Darüber hinaus kann this compound die dopaminerge Aktivität durch Mechanismen erhöhen, die über die MAO-B-Hemmung hinausgehen .

Wirkmechanismus

Target of Action

Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity in the substantial nigra . This inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

By inhibiting MAO-B, selegiline prevents the breakdown of dopamine, leading to increased dopamine concentrations in the brain . This can enhance dopaminergic activity and potentially stimulate the release of dopamine from nerve cells . Selegiline also modulates lipid metabolism by activating AMPK pathways, which can influence energy homeostasis .

Pharmacokinetics

Selegiline exhibits highly variable pharmacokinetics. After oral administration, it is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of selegiline is approximately 10%, and it has an apparent volume of distribution of 1854L . The elimination half-life of selegiline is about 1.5 hours .

Result of Action

The molecular and cellular effects of selegiline’s action are multifaceted. It can prolong the effects of dopamine in the brain by preventing its breakdown . Recent studies have revealed that selegiline may have neuroprotective mechanisms and a disease-modifying effect . It has been observed to induce nuclear translation of Nrf2, increase binding to the antioxidant response element (ARE), and enhance the expression of antioxidant enzymes .

Action Environment

The action, efficacy, and stability of selegiline can be influenced by various environmental factors. For instance, the presence of certain metabolites or other substances can impact selegiline’s effectiveness . Additionally, the compound’s action can be affected by the physiological state of the individual, including factors like age, overall health, and the presence of other medical conditions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Selegiline plays a significant role in biochemical reactions, particularly in the metabolism of dopamine, a crucial neurotransmitter. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity . This interaction with MAO-B is selective and irreversible .

Cellular Effects

Selegiline has profound effects on various types of cells and cellular processes. It increases the concentration of dopamine in the brain by inhibiting its breakdown, thereby influencing cell function . It has been shown to modulate lipid metabolism by activating AMPK pathways of epididymal white adipose tissues . Furthermore, it has been observed to induce the differentiation of EC cells into neuron-like cells in a concentration-dependent manner .

Molecular Mechanism

The mechanism of action of Selegiline is primarily through the inhibition of MAO-B. By binding to MAO-B, Selegiline blocks the breakdown of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . It may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Selegiline have been observed to change over time. For instance, it has been reported that Selegiline reduced body weight and fat accumulation, and improved glucose metabolism without a corresponding change in food intake, in HFD-fed obese mice . Additionally, it has been found that Selegiline treatment had a dramatic effect on neuronal morphology .

Dosage Effects in Animal Models

The effects of Selegiline vary with different dosages in animal models. For instance, it has been reported that Selegiline increased the sexual activity in rodents with low sexual activity and correspondingly increased lifespan .

Metabolic Pathways

Selegiline is involved in the metabolic pathway of dopamine. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its concentration in the brain . Selegiline is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation .

Transport and Distribution

Selegiline is rapidly absorbed from the gastrointestinal tract and is distributed and metabolized very rapidly . It is lipophilic and therefore penetrates quickly into the tissues . The median apparent volume of distribution at steady state (Vss) after an intravenous 10-mg dose is approximately 130 L .

Subcellular Localization

The subcellular localization of Selegiline is primarily within the nigrostriatal pathways in the central nervous system, where it binds to MAO-B and inhibits the metabolism of dopamine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine übliche Methode zur Synthese von Selegilin beinhaltet die Reaktion von R-(-)-N,α-Dimethylphenylethylamin mit 3-Brom-1-propin . Diese Reaktion wird typischerweise in einem Lösungsmittelgemisch aus einem aromatischen Kohlenwasserstoff und Wasser bei Temperaturen zwischen 30 °C und 50 °C durchgeführt . Das this compound wird dann aus der organischen Phase isoliert und in seine Hydrochloridform umgewandelt .

Ein weiterer Ansatz beinhaltet eine chemoenzymatische Synthese unter Verwendung der Iminreduktase-katalysierten reduktiven Aminierung . Diese Methode bietet eine hohe Umwandlung und Stereoselektivität, was sie zu einer wertvollen Technik für die Herstellung von this compound macht .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound verwendet oft ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess umfasst die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Selegilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Desmethylthis compound und andere Metaboliten zu bilden.

Reduktion: Die reduktive Aminierung ist ein wichtiger Schritt in seiner Synthese.

Substitution: Die Reaktion mit 3-Brom-1-propin ist ein Beispiel für eine Substitutionsreaktion.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die reduktive Aminierung beinhaltet typischerweise die Verwendung von Iminreduktase-Enzymen.

Substitution: Die Reaktion mit 3-Brom-1-propin erfordert ein aromatisches Kohlenwasserstofflösungsmittel und Wasser.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Desmethylthis compound, Levomethamphetamin und Levoamphetamin .

Vergleich Mit ähnlichen Verbindungen

Selegilin wird häufig mit anderen MAO-B-Inhibitoren wie Rasagilin verglichen . Beide Verbindungen teilen ähnliche Wirkmechanismen, aber this compound besitzt einzigartige Eigenschaften, die es von anderen abheben:

Neuroprotektive Wirkungen: This compound hat sich als potenziell neuroprotektiv erwiesen, was jedoch noch weiter untersucht wird.

Liste ähnlicher Verbindungen

- Rasagilin

- Safinamid

- Pargylin

Die einzigartige Kombination von Selektivität, Wirksamkeit und potenziellen neuroprotektiven Eigenschaften macht this compound zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

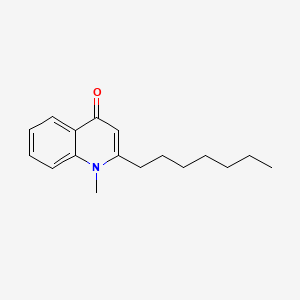

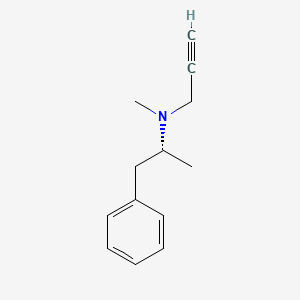

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023575 | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14611-51-9 | |

| Record name | Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

141-142 °C | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)